molecular formula C12H11N3O B14697649 N-(o-Hydroxyphenyl)isonicotinamidine CAS No. 23564-33-2

N-(o-Hydroxyphenyl)isonicotinamidine

Cat. No.: B14697649
CAS No.: 23564-33-2
M. Wt: 213.23 g/mol
InChI Key: MGSWEZBRDLVJDJ-UHFFFAOYSA-N
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Description

N-(o-Hydroxyphenyl)isonicotinamidine: is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a hydroxyphenyl group and an isonicotinamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Hydroxyphenyl)isonicotinamidine typically involves the reaction of isonicotinic acid hydrazide with o-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(o-Hydroxyphenyl)isonicotinamidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(o-Hydroxyphenyl)isonicotinamidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(o-Hydroxyphenyl)isonicotinamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s hydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Hydroxyphenyl)isonicotinamidine
  • N-(m-Hydroxyphenyl)isonicotinamidine
  • N-(o-Hydroxyphenyl)nicotinamidine

Uniqueness

N-(o-Hydroxyphenyl)isonicotinamidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy group at the ortho position enhances its reactivity and binding interactions compared to its para and meta counterparts.

Properties

CAS No.

23564-33-2

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N'-(2-hydroxyphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C12H11N3O/c13-12(9-5-7-14-8-6-9)15-10-3-1-2-4-11(10)16/h1-8,16H,(H2,13,15)

InChI Key

MGSWEZBRDLVJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(C2=CC=NC=C2)N)O

Origin of Product

United States

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